

commercial availability of 5-(2-Methoxyethoxy)pyridine-3-boronic acid

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Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)pyridine-3-boronic acid

Cat. No.: B1454824

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An In-Depth Technical Guide to **5-(2-Methoxyethoxy)pyridine-3-boronic acid**: Commercial Availability, Application, and Synthesis

Introduction

5-(2-Methoxyethoxy)pyridine-3-boronic acid, identified by CAS Number 1015229-31-8, is a heterocyclic boronic acid derivative of significant interest to the pharmaceutical and agrochemical industries.^{[1][2]} Boronic acids are indispensable tools in modern organic synthesis, primarily serving as key building blocks in palladium-catalyzed cross-coupling reactions.^[3] Their stability, versatile reactivity, and the relatively benign nature of their byproducts make them ideal intermediates in the synthesis of complex molecules.^{[4][5]}

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the commercial availability of **5-(2-Methoxyethoxy)pyridine-3-boronic acid**, outlines its critical role in synthetic workflows, discusses its synthesis, and provides essential safety and handling information. The insights herein are designed to facilitate efficient procurement, effective application, and safe management of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its successful application in research and development. The key identifiers and computed physicochemical properties for **5-(2-Methoxyethoxy)pyridine-3-boronic acid** are summarized below.

(2-Methoxyethoxy)pyridine-3-boronic acid are summarized below.

Property	Value	Source
CAS Number	1015229-31-8	[1] [2] [6]
Molecular Formula	C8H12BNO4	[1]
Molecular Weight	197.00 g/mol	[1]
IUPAC Name	(5-(2-Methoxyethoxy)pyridin-3-yl)boronic acid	[1]
Physical Form	Solid	
Purity (Typical)	≥95% - 97%	[1]
InChI Key	JXXBPUDJOSTZFL- UHFFFAOYSA-N	
Storage Temperature	Inert atmosphere, store in freezer, under -20°C	[7]

Commercial Availability and Procurement

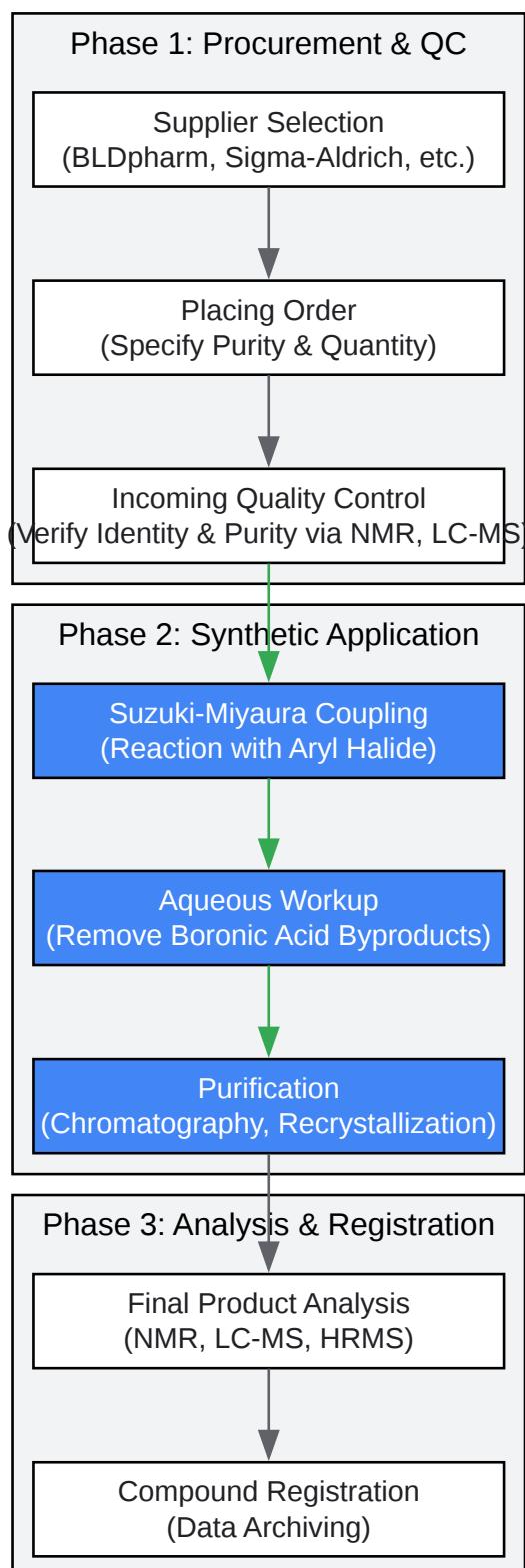
5-(2-Methoxyethoxy)pyridine-3-boronic acid is readily available from several specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various quantities and purity grades. When selecting a supplier, it is crucial to consider not only the purity but also the consistency between batches and the availability of comprehensive analytical data (e.g., Certificate of Analysis).

Supplier	Product Code / Catalog No.	Reported Purity
BLDpharm	BD273524	95%
Sigma-Aldrich (AOBChem)	AOBH97EBA6F1	97%
Fluorochem	F696539	Not specified
Biomall	M304335-100mg	Not specified

Note: Availability and product codes may vary by region and are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Workflow: From Procurement to Application

The integration of a building block like **5-(2-Methoxyethoxy)pyridine-3-boronic acid** into a drug discovery pipeline follows a structured workflow. This process ensures quality, reproducibility, and efficiency from initial sourcing to the synthesis of the final target molecule.



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Caption: A typical workflow in a drug discovery setting.

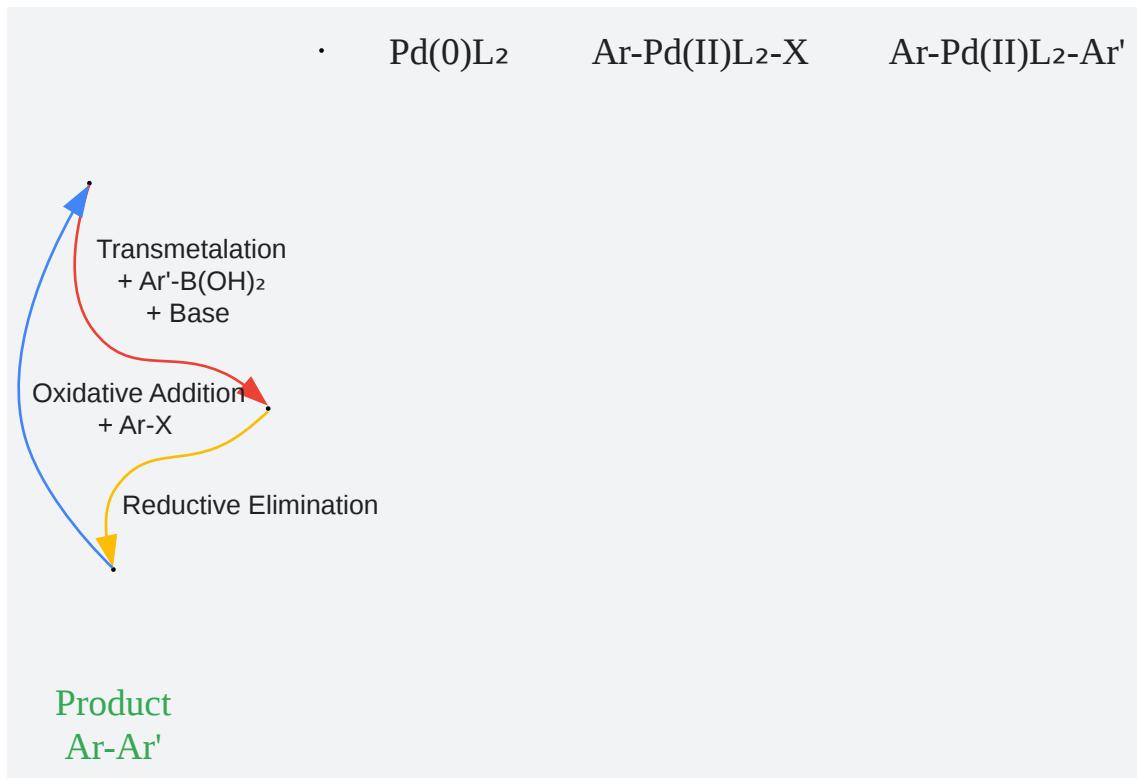
Role in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of **5-(2-Methoxyethoxy)pyridine-3-boronic acid** in drug discovery is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^[3] This Nobel Prize-winning reaction is a cornerstone of modern medicinal chemistry due to its remarkable functional group tolerance, mild reaction conditions, and high yields.^[3] It enables the formation of a carbon-carbon bond between the pyridine core of the boronic acid and an aryl or heteroaryl halide/triflate, facilitating the construction of complex biaryl structures that are prevalent in pharmaceutically active compounds.^[8]

The 5-(2-methoxyethoxy) substituent provides specific steric and electronic properties and can act as a hydrogen bond acceptor, potentially influencing the molecule's solubility, metabolic stability, and interaction with biological targets.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.



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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure and may require optimization for specific substrates.

- Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine **5-(2-Methoxyethoxy)pyridine-3-boronic acid** (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq.), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq.).
- Solvent Addition: Add a degassed solvent system, typically a mixture such as Dioxane/Water or Toluene/Ethanol/Water. The choice of solvent and base is critical and depends on the specific substrates.
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and water-soluble impurities.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired biaryl product.

Synthetic Route Overview

While specific proprietary synthesis methods may vary between suppliers, a common and established method for preparing pyridine boronic acids involves a lithium-halogen exchange followed by borylation.[\[9\]](#)[\[10\]](#)

- Starting Material: The synthesis would likely begin with a halogenated precursor, such as 3-bromo-5-(2-methoxyethoxy)pyridine.
- Lithiation: The bromo-pyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (-78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF). This step generates a highly reactive pyridyl-lithium intermediate.[9]
- Borylation: The organolithium species is then quenched by adding a borate ester, typically triisopropyl borate [B(O-iPr)₃].[9][10]
- Hydrolysis: The resulting boronate ester intermediate is hydrolyzed under acidic conditions (e.g., aqueous HCl) to yield the final **5-(2-Methoxyethoxy)pyridine-3-boronic acid**.[9][10]

This synthetic pathway necessitates strict control of anhydrous and anaerobic conditions due to the high reactivity of the organolithium intermediates.

Safety and Handling

Based on available Safety Data Sheets (SDS), **5-(2-Methoxyethoxy)pyridine-3-boronic acid** is classified as hazardous.[2] Adherence to standard laboratory safety protocols is mandatory.

Hazard Statement	Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed.[2]
Skin Irritation	H315	Causes skin irritation.[2]
Eye Irritation	H319	Causes serious eye irritation. [2]
Specific Target Organ Toxicity	H335	May cause respiratory irritation.[2]

Handling Precautions:

- Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

- Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[[13](#)]
- Wash hands thoroughly after handling.[[13](#)]

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.[[12](#)]
- For long-term stability, storage in a freezer (-20°C) under an inert atmosphere is recommended.[[7](#)]

Conclusion

5-(2-Methoxyethoxy)pyridine-3-boronic acid is a commercially accessible and highly valuable building block for drug discovery and development. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient synthesis of novel molecular entities. A thorough understanding of its properties, a reliable procurement strategy, and strict adherence to safety protocols are essential for leveraging this reagent to its full potential in the laboratory.

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